
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of flavonoids, which are known for their various biological activities and health benefits.
Scientific Research Applications
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- has been studied for its potential applications in various scientific research areas. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- in lab experiments is its potential to provide insights into the mechanism of action of flavonoids and their biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl-. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Furthermore, the effects of this compound on gut microbiota and its potential use as a prebiotic could be explored. Finally, the development of more efficient synthesis methods and the investigation of its structure-activity relationship could be further explored.
Conclusion:
In conclusion, 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 2H-1-Benzopyran, 7-methoxy-3-nitro-2-phenyl- involves the reaction of 2-hydroxyacetophenone with nitromethane in the presence of a base such as sodium ethoxide. The resulting product is then reacted with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent.
Properties
| 105849-85-2 | |
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
7-methoxy-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C16H13NO4/c1-20-13-8-7-12-9-14(17(18)19)16(21-15(12)10-13)11-5-3-2-4-6-11/h2-10,16H,1H3 |
InChI Key |
DZSCQMGEHPHXJK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
synonyms |
2H-1-BENZOPYRAN, 7-METHOXY-3-NITRO-2-PHENYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


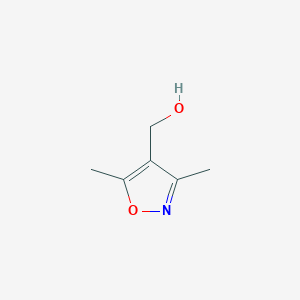
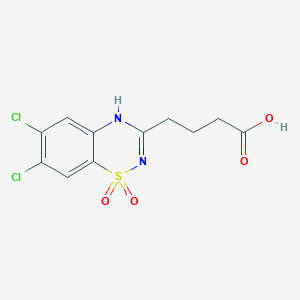
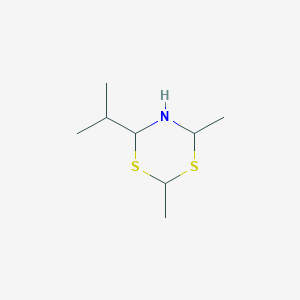
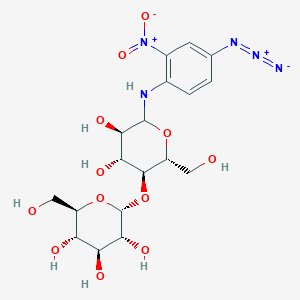
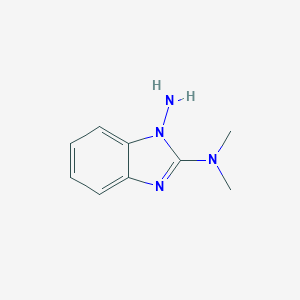
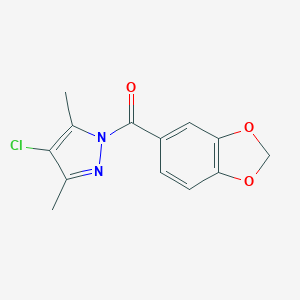
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
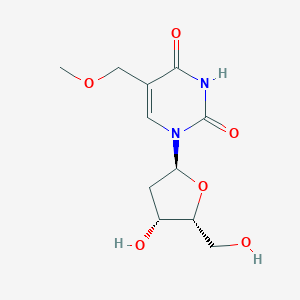

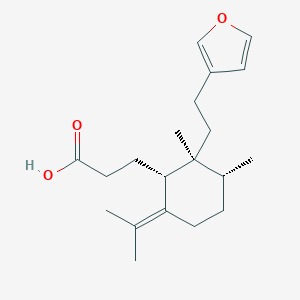
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)



